2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-

Vue d'ensemble

Description

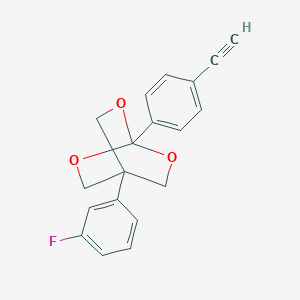

2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- is a complex organic compound that features a trioxabicyclo structure with ethynyl and fluorophenyl substituents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

Formation of the Trioxabicyclo Structure: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Ethynyl and Fluorophenyl Groups: These substituents can be introduced through palladium-catalyzed coupling reactions, such as the Sonogashira coupling for the ethynyl group and Suzuki coupling for the fluorophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.

Reduction: Reduction reactions could target the fluorophenyl group, potentially leading to the formation of hydrofluorophenyl derivatives.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles like sodium azide or organolithium reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the formation of more complex molecules through various chemical reactions such as:

- Substitution Reactions: The ethynyl and fluorophenyl groups can be replaced with other functional groups to create derivatives with varied properties.

- Cyclization Reactions: It can undergo cyclization to form larger cyclic compounds, which can be useful in drug design.

Research indicates that derivatives of trioxabicyclo compounds exhibit significant biological activities:

- Anticancer Potential: Studies have shown that certain derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

- Neuropharmacological Effects: Bicyclic compounds have been investigated for their effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.

Medicinal Chemistry

The compound's unique structure may allow it to interact with specific biological targets:

- Drug Development: Its derivatives are explored for their therapeutic potential against various diseases, including cancer and neurodegenerative disorders.

- Mechanism of Action: The interaction with molecular targets suggests a modulation of enzyme activity or receptor binding, which is critical for drug action.

Industrial Applications

The compound's properties make it suitable for various industrial applications:

- Material Science: Its rigid structure contributes to the development of new polymers and resins with enhanced thermal stability and mechanical properties.

- Pesticide Development: Research has indicated potential use in creating new classes of pesticides due to its structural characteristics that allow for effective binding to biological targets.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of trioxabicyclo derivatives found that specific modifications to the ethynyl group enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Research

Research published in Neurotoxicology examined the effects of trioxabicyclo compounds on GABAergic transmission in rat models. The findings suggested that certain derivatives could modulate neurotransmitter release, providing insights into potential treatments for epilepsy and anxiety disorders.

Mécanisme D'action

The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- exerts its effects would depend on its specific application. For instance, in drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6,7-Trioxabicyclo(2.2.2)octane derivatives: Compounds with similar trioxabicyclo structures but different substituents.

Phenyl-substituted bicyclic compounds: Molecules with phenyl groups attached to bicyclic frameworks.

Uniqueness

The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- lies in its specific combination of substituents, which may confer distinct chemical and physical properties, making it valuable for specialized applications.

Activité Biologique

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- is a complex organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry and materials science. This article delves into its biological activity, synthesis, and possible therapeutic implications based on existing research.

- Chemical Formula : C20H18O4

- Molecular Weight : 322.4 g/mol

- CAS Number : 134133-90-7

- IUPAC Name : 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane

| Property | Value |

|---|---|

| Molecular Formula | C20H18O4 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |

| CAS Number | 134133-90-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Trioxabicyclo Framework : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of Ethynyl Group : Via Sonogashira coupling using aryl halides and acetylene derivatives.

- Attachment of Fluorophenyl Group : Achieved through electrophilic aromatic substitution or similar methods.

These synthetic routes can be optimized for higher yields and purity through advanced techniques such as continuous flow reactors and purification methods .

The biological activity of 2,6,7-Trioxabicyclo(2.2.2)octane is largely attributed to its structural features that facilitate interactions with various biological targets. The presence of ethynyl and fluorophenyl groups enhances its reactivity and potential binding affinity to specific receptors or enzymes.

Therapeutic Potential

Research indicates that compounds with similar trioxabicyclo structures exhibit various biological activities, including:

- Antitumor Activity : Some studies suggest that derivatives can inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : The compound may exhibit activity against certain bacterial strains, making it a candidate for antibiotic development.

- Neuroprotective Effects : Investigations into related compounds have shown potential in protecting neuronal cells from oxidative stress.

Case Studies

-

Antitumor Activity Study :

- A study evaluated the cytotoxic effects of trioxabicyclo derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant inhibition of cell growth at certain concentrations, suggesting a dose-dependent response.

-

Antimicrobial Testing :

- In vitro tests against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

-

Neuroprotective Research :

- A recent study explored the neuroprotective effects of similar bicyclic compounds in models of oxidative stress-induced neuronal damage, demonstrating reduced cell death and improved cell viability.

Propriétés

IUPAC Name |

1-(4-ethynylphenyl)-4-(3-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO3/c1-2-14-6-8-15(9-7-14)19-21-11-18(12-22-19,13-23-19)16-4-3-5-17(20)10-16/h1,3-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVKSOAZTDSJKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157090 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131505-63-0 | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131505630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.